

3,5-dimethyl-1H-indole-2-carboxylic acid CAS 16381-45-6 characterization

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B092654

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An In-depth Technical Guide to the Characterization of **3,5-dimethyl-1H-indole-2-carboxylic acid** (CAS 16381-45-6)

Introduction: Unveiling the Profile of a Key Heterocyclic Intermediate

3,5-dimethyl-1H-indole-2-carboxylic acid, identified by CAS Number 16381-45-6, is a member of the vast and functionally significant indole family. Indole derivatives are foundational scaffolds in medicinal chemistry, contributing to the core structure of numerous pharmaceuticals and biologically active compounds.^[1] This particular derivative, featuring methyl substitutions at the 3 and 5 positions of the indole ring and a carboxylic acid at the 2-position, presents a unique combination of electronic and steric properties. Its precise and thorough characterization is a non-negotiable prerequisite for its application in research and development, ensuring reproducibility, purity, and a fundamental understanding of its chemical behavior.

This guide provides a comprehensive framework for the analytical characterization of this molecule. It moves beyond a simple recitation of data points to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. The methodologies described herein are designed to create a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Core Molecular Identifiers:

- Molecular Formula: $C_{11}H_{11}NO_2$
- Molecular Weight: 189.21 g/mol
- Canonical SMILES: CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C

Part 1: Foundational Physicochemical & Chromatographic Profile

Before delving into complex spectroscopic analysis, establishing the fundamental properties and purity of a new batch of **3,5-dimethyl-1H-indole-2-carboxylic acid** is critical. These initial steps provide a macroscopic view of the sample's identity and homogeneity.

Physical Properties and Solubility

- Appearance: Typically a white to off-white or grey powder.[\[2\]](#)
- Melting Point: The melting point is a crucial indicator of purity. A sharp, well-defined melting range suggests a high-purity compound. For this molecule, the melting point must be determined experimentally, as it is not widely reported in the literature.
- Solubility: Understanding solubility is paramount for preparing samples for subsequent analyses. Based on the parent indole-2-carboxylic acid structure, the following profile is anticipated:[\[3\]](#)
 - Poorly soluble in water.
 - Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
 - Moderately soluble in polar protic solvents such as methanol and ethanol.[\[3\]](#)

The choice of DMSO as a solvent is particularly advantageous for NMR spectroscopy, as it effectively dissolves the compound and allows for the observation of exchangeable protons (N-H and O-H).[\[4\]](#)

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically the most effective approach for indole derivatives.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity. The indole core provides significant hydrophobic character, making it well-suited for retention and separation on a C18 column. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water with an acid modifier) to less polar (e.g., acetonitrile or methanol), is ideal for eluting the target compound and separating it from potential impurities with different polarities.

- **Sample Preparation:** Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
- **Instrumentation:**
 - Column: C18, 100 Å, 3.5 µm, 4.6 x 150 mm.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[5\]](#)
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 µL.
 - Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).
- **Gradient Elution:**
 - 0-2 min: 5% B

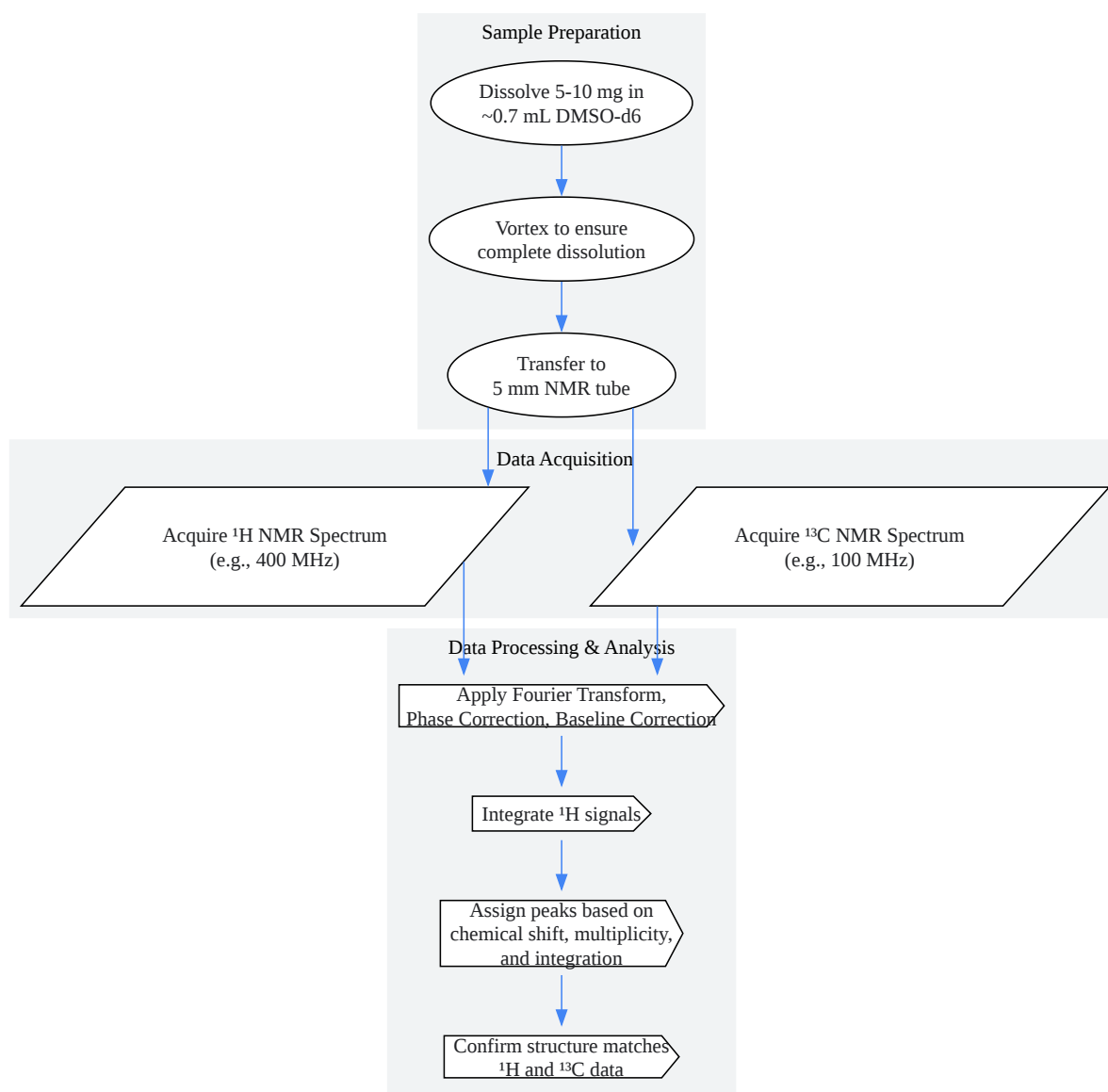
- 2-15 min: Linear gradient from 5% to 95% B
- 15-18 min: Hold at 95% B
- 18.1-20 min: Return to 5% B (re-equilibration).
- Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of >98% is typically required for drug development applications.

Part 2: Definitive Spectroscopic Characterization

Spectroscopy provides unambiguous structural confirmation by probing the molecular framework at the atomic level. The combination of NMR, IR, and Mass Spectrometry creates a detailed and robust structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ^1H and ^{13}C NMR are essential.



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Caption: Standard workflow for NMR sample preparation and analysis.

The ^1H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another.

- **Rationale for Predictions:** The predicted chemical shifts are based on established values for indole-2-carboxylic acids and substituted indoles.[\[4\]](#)[\[6\]](#) The acidic protons of the N-H and COOH groups are expected to be significantly downfield due to deshielding and hydrogen bonding, and their signals are often broad. The aromatic protons on the benzene ring will show splitting patterns characteristic of their substitution, while the remaining aromatic proton and the methyl groups will appear as singlets due to the lack of adjacent protons.
- **Predicted ^1H NMR Data (400 MHz, DMSO- d_6)**

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|--------------------------------|--------------------------|----------------------|-------------|---|
| Carboxylic Acid (-COOH) | 12.5 - 13.5 | Broad Singlet | 1H | Highly deshielded, exchangeable with D₂O. [4] [7] |
| Indole N-H | 11.5 - 12.0 | Broad Singlet | 1H | Deshielded, exchangeable with D ₂ O. [4] |
| H-4 (Aromatic) | ~7.4 | Doublet | 1H | ortho-coupling to H-6. |
| H-6 (Aromatic) | ~7.2 | Doublet | 1H | ortho-coupling to H-4. |
| H-7 (Aromatic) | ~7.0 | Singlet | 1H | |
| C3-CH ₃ | ~2.4 | Singlet | 3H | Methyl group on the pyrrole ring. [6] |

| C5-CH₃ | ~2.3 | Singlet | 3H | Methyl group on the benzene ring.[\[6\]](#) |

The ^{13}C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

- Rationale for Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.^{[7][8]} Carbons of the aromatic indole ring appear in the typical aromatic region (100-140 ppm). The aliphatic methyl carbons are highly shielded and appear upfield.
- Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

| Assignment | Predicted δ (ppm) | Notes |
|------------------------------|--------------------------|--|
| Carboxylic Acid (C=O) | 165 - 175 | Most deshielded carbon. [7][9] |
| C-3a, C-7a (bridgehead) | 135 - 140 | Quaternary carbons in the indole ring. |
| C-2, C-3, C-5 | 125 - 135 | Substituted quaternary carbons. |
| C-4, C-6, C-7 | 110 - 125 | Aromatic CH carbons. |
| C3-CH ₃ | 10 - 15 | Aliphatic methyl carbon. [6] |

| C5-CH₃ | 15 - 25 | Aliphatic methyl carbon.[\[6\]](#) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

- Rationale for Interpretation: The spectrum of **3,5-dimethyl-1H-indole-2-carboxylic acid** is expected to be dominated by features from its three main functional components: the indole N-H group, the aromatic rings, and the carboxylic acid. The carboxylic acid O-H stretch is famously broad due to extensive hydrogen bonding, often appearing as a wide trough spanning from $\sim 3300\text{ cm}^{-1}$ down to $\sim 2500\text{ cm}^{-1}$.^[10] The carbonyl (C=O) stretch is also sensitive to hydrogen bonding, which typically shifts its absorption to a lower wavenumber compared to a free carbonyl.^{[10][11]}

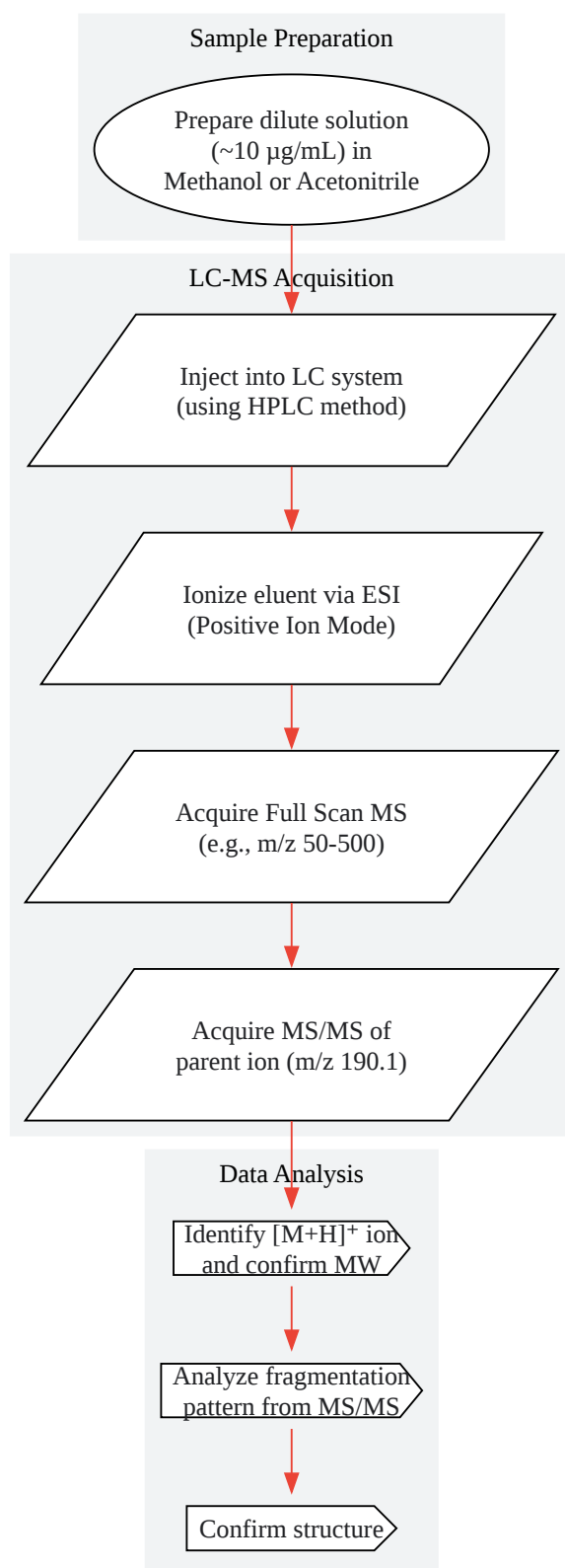
- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample, typically over a range of 4000 to 400 cm⁻¹.
- **Cleaning:** Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
- **Predicted IR Absorption Bands**

| Vibrational Mode | Predicted Wavenumber (cm ⁻¹) | Appearance |
|--|--|--|
| N-H Stretch (Indole) | 3300 - 3400 | Sharp to moderately broad. [1] [12] |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong. [10] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium. |
| C-H Stretch (Aliphatic, -CH ₃) | 2850 - 3000 | Sharp, medium. |
| C=O Stretch (Carboxylic Acid) | 1670 - 1710 | Strong, sharp. [11] |

| C=C Stretch (Aromatic Rings) | 1450 - 1600 | Multiple sharp bands, medium to strong.[\[12\]](#) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.



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Caption: A typical workflow for structural confirmation using LC-MS/MS.

- Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Notes |
|-------------------------------------|---------------|--|
| [M+H]⁺ | 190.08 | The protonated molecular ion. The exact mass should be confirmed with a high-resolution mass spectrometer (HRMS). |
| [M+Na] ⁺ | 212.06 | Sodium adduct, commonly observed in ESI. |
| [M-H ₂ O+H] ⁺ | 172.07 | Fragment corresponding to the loss of water. |

| [M-COOH+H]⁺ | 145.09 | Fragment corresponding to the loss of the carboxylic acid group (decarboxylation). A common fragmentation pathway.[\[13\]](#) |

Conclusion

The comprehensive characterization of **3,5-dimethyl-1H-indole-2-carboxylic acid** requires a multi-technique, synergistic approach. By integrating physical property measurements, chromatographic purity assessment, and detailed spectroscopic analysis, a complete and unambiguous profile of the molecule can be established. This rigorous analytical dossier is the bedrock upon which all subsequent research, from synthetic methodology to pharmacological screening, must be built. The protocols and expected data outlined in this guide provide a robust framework for scientists to achieve this critical standard of characterization.

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